2-(2-Bromophenyl)ethanamine, HCl
Description
Contextual Relevance of Substituted Phenethylamines in Organic Chemistry
Substituted phenethylamines are a major class of organic compounds based on the phenethylamine (B48288) structure. This structure consists of a phenyl ring connected to an amino group by a two-carbon sidechain. wikipedia.orgpsychonautwiki.orgepfl.ch The versatility of this core structure allows for the substitution of one or more hydrogen atoms on the phenyl ring, sidechain, or amino group, leading to a vast array of derivatives with diverse properties and applications. wikipedia.orgpsychonautwiki.orgwikipedia.orgepfl.ch
Many of these compounds are psychoactive and find use in medicine as central nervous system stimulants, hallucinogens, and antidepressants. wikipedia.orgpsychonautwiki.orgepfl.chwikipedia.org Endogenous compounds, including hormones and neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), are also substituted phenethylamines. psychonautwiki.orgepfl.chwikipedia.org The broad spectrum of biological activities exhibited by this class underscores its importance in medicinal chemistry and drug discovery.
Significance of 2-(2-Bromophenyl)ethanamine, HCl as a Synthetic Intermediate
This compound serves as a critical building block in organic synthesis, particularly in the creation of pharmaceutical compounds. fishersci.ca The presence of the bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups. This strategic placement of the bromine atom on the phenyl ring influences the electronic properties and reactivity of the molecule.
The ethylamine (B1201723) side chain is also a key feature, enabling the construction of larger molecular frameworks. For instance, it can be a precursor for the synthesis of quinazolinone derivatives, which are known for their wide range of biological activities. bibliomed.org The hydrochloride salt form is particularly useful as it often improves the handling characteristics and solubility of the amine, making it more amenable to use in aqueous reaction conditions.
Chemical and Physical Properties
The properties of 2-(2-Bromophenyl)ethanamine and its hydrochloride salt are crucial for their application in synthesis.
| Property | Value |
| Molecular Formula | C₈H₁₀BrN (base) |
| Molecular Weight | 200.08 g/mol (base) sigmaaldrich.comchemscene.com |
| Boiling Point | 253 °C (lit.) (base) sigmaaldrich.com |
| Density | 1.396 g/mL at 25 °C (lit.) (base) sigmaaldrich.com |
| Refractive Index | n20/D 1.5770 (lit.) (base) sigmaaldrich.com |
| CAS Number | 65185-58-2 (base) fishersci.casigmaaldrich.com |
| Molecular Formula (HCl salt) | C₈H₁₁BrClN |
| Molecular Weight (HCl salt) | 236.54 g/mol |
Synthesis
The synthesis of related brominated phenethylamine derivatives often involves multi-step processes. For example, the preparation of 2-bromophenylhydrazine (B91577) hydrochloride involves the diazotization of 2-bromoaniline (B46623) with sodium nitrite (B80452) and concentrated hydrochloric acid, followed by reduction. google.com The synthesis of β-bromoethylamine hydrobromide can be achieved by treating ethanolamine (B43304) with hydrobromic acid. orgsyn.org These general synthetic strategies highlight the types of chemical transformations that could be adapted for the preparation of this compound.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-bromophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIYJINUTANDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247089-11-7 | |
| Record name | 2-(2-bromophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2 2 Bromophenyl Ethanamine, Hcl
Established Synthetic Routes to 2-(2-Bromophenyl)ethanamine and its Hydrochloride Salt
Several synthetic strategies have been developed to produce 2-(2-bromophenyl)ethanamine, leveraging common transformations in organic synthesis. These methods provide access to the free base, which can then be converted to its more stable hydrochloride salt.
Reductive Amination Protocols
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org This process typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding primary amine. wikipedia.orgd-nb.info While a specific protocol for the reductive amination of 2-bromophenylacetaldehyde to yield 2-(2-bromophenyl)ethanamine is not extensively detailed in the provided results, the general principles of this reaction are well-established.
A general approach would involve the treatment of 2-bromophenylacetaldehyde with ammonia, followed by reduction with a suitable reducing agent. wikipedia.org Modern protocols often utilize catalysts to improve efficiency and selectivity. For instance, iron-catalyzed reductive aminations of ketones using aqueous ammonia have been reported to produce primary amines in good yields. d-nb.infonih.gov Such a method could potentially be adapted for the synthesis of 2-(2-bromophenyl)ethanamine.
Table 1: General Conditions for Reductive Amination
| Reactant | Reagent | Catalyst (Example) | Solvent (Example) | Product |
| Aldehyde/Ketone | Ammonia | Iron-based catalyst | Water | Primary Amine |
This table presents a generalized summary of reductive amination conditions and does not represent a specific, cited experiment.
Amine Formation via Nucleophilic Substitution of Halides
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, effectively avoiding the over-alkylation often seen with direct alkylation with ammonia. wikipedia.orgmasterorganicchemistry.com This method has been specifically identified as a viable route to 2-(2-bromophenyl)ethanamine. chegg.com
The synthesis proceeds in two main steps. First, potassium phthalimide (B116566) is N-alkylated with a primary alkyl halide, in this case, a 2-(2-bromophenyl)ethyl halide. The phthalimide acts as a protected form of ammonia. In the second step, the resulting N-alkylphthalimide is cleaved, typically by reaction with hydrazine (B178648) (the Ing-Manske procedure) or by acidic hydrolysis, to release the desired primary amine. wikipedia.orgmasterorganicchemistry.comlibretexts.org
Table 2: Key Steps in the Gabriel Synthesis of 2-(2-Bromophenyl)ethanamine
| Step | Reactants | Reagents | Product |
| 1. N-Alkylation | 2-(2-Bromophenyl)ethyl halide, Potassium phthalimide | - | N-(2-(2-Bromophenyl)ethyl)phthalimide |
| 2. Deprotection | N-(2-(2-Bromophenyl)ethyl)phthalimide | Hydrazine hydrate | 2-(2-Bromophenyl)ethanamine |
This table outlines the general sequence of the Gabriel synthesis as described in the provided sources. wikipedia.orgmasterorganicchemistry.comchegg.comlibretexts.org
Borane (B79455) Reduction of Corresponding Nitriles
The reduction of nitriles offers a direct route to primary amines. Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are effective reagents for this transformation. The synthesis of 2-(2-bromophenyl)ethanamine can be achieved through the reduction of 2-(2-bromophenyl)acetonitrile.
While a specific protocol for the borane reduction of 2-(2-bromophenyl)acetonitrile was not found, a related procedure for the reduction of 2-bromophenylacetic acid to 2-(2-bromophenyl)ethanol (B130303) using borane in tetrahydrofuran (B95107) has been described. prepchem.com This suggests the feasibility of using borane reagents for reductions of functional groups attached to the 2-bromophenyl ethyl framework. Generally, the reduction of a nitrile with borane involves the formation of an amine-borane complex, which is then hydrolyzed to yield the primary amine. researchgate.net
Table 3: General Scheme for Borane Reduction of a Nitrile
| Reactant | Reagent | Solvent | Intermediate | Final Product |
| R-CN | Borane (e.g., BH₃·THF) | Tetrahydrofuran (THF) | R-CH₂-NH₂·BH₃ | R-CH₂-NH₂ |
This table illustrates the general pathway for the borane reduction of a nitrile functional group. researchgate.net
Hydrochloride Salt Formation from the Free Base
Primary amines are often converted to their hydrochloride salts to improve their stability, solubility, and ease of handling. The formation of 2-(2-bromophenyl)ethanamine hydrochloride is achieved by treating the free base with hydrochloric acid.
A general procedure for the formation of a hydrochloride salt from a free base involves dissolving the amine in a suitable solvent and adding a solution of hydrochloric acid. google.com The hydrochloride salt then typically precipitates from the solution and can be isolated by filtration. For example, a method for preparing 2-bromophenylhydrazine (B91577) hydrochloride involves dissolving the free base in hydrochloric acid, allowing the solution to crystallize, cooling, and then filtering the solid product. google.com A similar principle would apply to the formation of 2-(2-bromophenyl)ethanamine hydrochloride.
Chemical Reactivity and Derivatization of 2-(2-Bromophenyl)ethanamine, HCl
The chemical reactivity of 2-(2-bromophenyl)ethanamine is characterized by the nucleophilic nature of the primary amine and the potential for reactions at the brominated aromatic ring. The hydrochloride salt would typically be neutralized to the free base before undertaking reactions involving the amine.
Reactions Involving the Primary Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile, allowing it to participate in a variety of chemical reactions. chemguide.co.uk
Alkylation: Primary amines can be alkylated by reaction with alkyl halides. However, these reactions are often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. openstax.orglibretexts.org The reaction proceeds via nucleophilic attack of the amine on the alkyl halide. chemguide.co.uk The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to further alkylation. chemguide.co.uk In some cases, alkylation of bromoanilines can lead to unexpected rearrangements of the bromine atom on the aromatic ring. nih.gov
Acylation: Primary amines react readily with acylating agents such as acid chlorides and acid anhydrides to form amides. openstax.orglibretexts.org This reaction is generally more controllable than alkylation, and over-acylation is not typically observed as the resulting amide is less nucleophilic than the starting amine. openstax.org
Table 4: Common Reactions of Primary Amines
| Reaction Type | Reactant | Reagent | Product Type |
| Alkylation | Primary Amine | Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |
| Acylation | Primary Amine | Acid Chloride/Anhydride (B1165640) | Amide |
This table summarizes the general reactivity of primary amines with common electrophiles. chemguide.co.ukopenstax.orglibretexts.orglibretexts.org
N-Alkylation and N-Acylation Reactions
The primary amine functionality of 2-(2-bromophenyl)ethanamine is readily susceptible to nucleophilic attack, allowing for the straightforward introduction of alkyl and acyl substituents. These reactions are fundamental for modifying the compound's structure and properties.
N-Alkylation is commonly achieved through reactions with alkyl halides or via reductive amination. The direct reaction with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate, can yield the corresponding secondary amine. However, a prevalent and often higher-yielding method is reductive amination. nih.govchemicalbook.com This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate. This intermediate is not isolated but is subsequently reduced in situ to the desired N-alkylated amine. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). This method is widely applicable for the synthesis of a variety of N-benzylphenethylamines. nih.gov
N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to neutralize the HCl generated. researchgate.netthieme-connect.com For instance, the reaction of a similar compound, 2-bromobenzylamine, with propionyl chloride yields N-(2-bromobenzyl)propionamide. thieme-connect.com This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. nih.gov This straightforward acylation is crucial for creating amide derivatives, which are common substructures in many biologically active molecules. chemspider.com
| Reaction Type | Amine Substrate | Reagent(s) | Conditions | Product | Yield | Reference |
| Reductive Amination | Phenethylamine (B48288) HCl | Benzaldehyde, Et₃N, then NaBH₄ | EtOH, rt, 30 min - 3 h | N-Benzylphenethylamine HCl | 46-94% | nih.gov |
| N-Acylation | 2-Bromoaniline (B46623) | Acetyl chloride, DIPEA | CH₂Cl₂, rt | N-(2-Bromophenyl)acetamide | 97% | researchgate.net |
| N-Acylation | 2-Bromobenzylamine | Propionyl chloride, Et₃N | CH₂Cl₂, rt, 2 h | N-(2-Bromobenzyl)propionamide | 70% | thieme-connect.com |
| N-Acylation | 2-Bromobenzylamine | Phenylacetyl chloride, Et₃N | CH₂Cl₂, rt, 2 h | N-(2-Bromobenzyl)-2-phenylacetamide | 66% | thieme-connect.com |
Condensation Reactions Leading to Imines and Diazabutadienes
Condensation reactions provide a pathway to form carbon-nitrogen double bonds, leading to the synthesis of imines (Schiff bases) and related structures like diazabutadienes.
Imines are typically formed by the acid-catalyzed reaction of a primary amine with an aldehyde or a ketone. researchgate.net The reaction of 2-(2-bromophenyl)ethanamine with a suitable aldehyde, for example, would proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding imine. tcichemicals.com As mentioned previously, this imine formation is the first step in reductive amination protocols. nih.gov
Diazabutadienes , also known as α-diimines, are characterized by a conjugated N=C-C=N system. They are generally synthesized by the condensation of two equivalents of a primary amine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or 2,3-butanedione. irejournals.comchemicalbook.com The reaction typically requires an acid catalyst, like p-toluenesulfonic acid (TsOH), and can be performed in organic solvents or even under solvent-free grinding conditions. chemicalbook.comwikipedia.org The condensation of 2-(2-bromophenyl)ethanamine with glyoxal would be expected to produce the symmetrically substituted N,N'-bis(2-(2-bromophenyl)ethyl)ethane-1,2-diimine. These α-diimine compounds are notable for their use as versatile ligands in coordination chemistry. nih.gov
| Product Type | Amine Reactant | Carbonyl Reactant | Conditions | Product | Reference(s) |
| Imine | Primary Amine | Aldehyde/Ketone | Acid catalyst (e.g., H₂SO₄) | R-CH=N-R' | researchgate.net |
| Diazabutadiene | Aniline | Glyoxal trimer dihydrate | TsOH, grinding, rt | 1,4-Diaryl-1,4-diazabutadiene | chemicalbook.comwikipedia.org |
| Diazabutadiene | 4-tert-Butylaniline | Glyoxal | EtOH, rt | (E,E)-N¹,N²-bis(4-(tert-butyl)phenyl)ethane-1,2-diimine | irejournals.com |
Transformations of the ortho-Bromophenyl Moiety
The bromine atom on the phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These transformations are essential for elaborating the core structure of the molecule. For these reactions to be effective, the primary amine group is often protected, for instance as an amide or a Boc-carbamate, to prevent interference with the catalyst.
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. thermofisher.comnih.gov This method is exceptionally robust and tolerant of many functional groups, making it ideal for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl substituents at the 2-position of the phenyl ring. nih.govnih.gov For example, N-protected 2-(2-bromophenyl)ethanamine could be coupled with various boronic acids to generate a wide array of substituted phenylethylamine derivatives.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. The reaction is catalyzed by a palladium complex and requires a base. researchgate.net An important variant is the intramolecular Heck reaction, where the alkene partner is tethered to the aryl bromide, leading to the formation of a new ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While the starting material already contains an amine, this reaction could be applied to a suitably protected derivative to introduce a second, different nitrogen-based substituent onto the phenyl ring, leading to complex diamine structures. The reaction is known to be effective for coupling aryl bromides with a wide range of primary and secondary amines, including heterocyclic amines.
| Coupling Reaction | Electrophile | Nucleophile | Catalyst System (Example) | Product Type | Reference(s) |
| Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₃PO₄) | Biaryl | nih.govnih.gov |
| Heck | Aryl Bromide | Alkene (e.g., n-Butyl Acrylate) | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base (e.g., Et₃N) | Substituted Alkene | researchgate.net |
| Buchwald-Hartwig | Aryl Bromide | Amine (e.g., Morpholine) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl Amine |
Formation of Complex Molecular Architectures and Ring Systems
By combining the reactivity of both the amine and the aryl bromide functionalities, 2-(2-bromophenyl)ethanamine serves as a key precursor for constructing complex polycyclic and heterocyclic systems.
A prominent strategy involves an intramolecular Heck reaction. For this, the amine would first be functionalized with an appropriate alkenyl group (e.g., via N-alkylation or N-acylation with an alkenyl-containing reagent). The subsequent palladium-catalyzed cyclization between the ortho-bromo position and the tethered double bond can lead to the formation of nitrogen-containing heterocycles, such as dihydroisoquinolines or related benz-fused systems. This approach is powerful for creating both tertiary and quaternary stereocenters with high enantioselectivity when chiral catalysts are employed.
Another important transformation is the Pictet-Spengler reaction. While this reaction typically involves the cyclization of a phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, a modified approach can be envisioned. For instance, a derivative of 2-(2-bromophenyl)ethanamine could first undergo a Suzuki coupling to introduce a substituent that can then participate in a subsequent cyclization step, leading to highly decorated tetrahydroisoquinoline skeletons. Such structures are core motifs in many natural products and pharmaceuticals.
The combination of N-functionalization followed by cross-coupling and potential intramolecular cyclization makes 2-(2-bromophenyl)ethanamine a strategic starting material for building diverse and complex molecular frameworks. chemicalbook.comthieme-connect.com
Spectroscopic and Structural Characterization in the Research of 2 2 Bromophenyl Ethanamine, Hcl
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of novel compounds. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide invaluable information about the connectivity, molecular weight, and functional groups present in 2-(2-Bromophenyl)ethanamine, HCl.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons are expected. The protons on the phenyl ring would appear in the aromatic region, typically between 7.0 and 7.6 ppm. Due to the bromine substituent at the C2 position, these aromatic protons would exhibit a complex splitting pattern. The two methylene groups of the ethanamine side chain would likely appear as two distinct multiplets in the aliphatic region, typically between 2.8 and 3.5 ppm. The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, one would expect to observe signals for the six aromatic carbons and the two aliphatic carbons of the ethylamine (B1201723) side chain. The carbon atom bonded to the bromine (C2) would have a characteristic chemical shift. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effect of the bromine atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.6 | 125 - 140 |
| -CH₂-Ar | ~2.9 - 3.2 | ~35 - 40 |
| -CH₂-NH₃⁺ | ~3.2 - 3.5 | ~40 - 45 |
| -NH₃⁺ | Variable (broad) | - |
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show the molecular ion peak corresponding to the free base, 2-(2-Bromophenyl)ethanamine. A key feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern can also provide structural information. A common fragmentation pathway for phenylethylamines is the cleavage of the bond between the two aliphatic carbon atoms, leading to the formation of a stable benzylic cation. For 2-(2-Bromophenyl)ethanamine, this would result in a prominent peak corresponding to the 2-bromobenzyl cation.
Table 2: Expected Mass Spectrometry Data for 2-(2-Bromophenyl)ethanamine This data pertains to the free base of the titled compound.
| Fragment Ion | Expected m/z | Significance |
| [M]⁺ (⁷⁹Br) | 199 | Molecular ion with ⁷⁹Br isotope |
| [M]⁺ (⁸¹Br) | 201 | Molecular ion with ⁸¹Br isotope |
| [C₇H₆Br]⁺ | 169/171 | 2-Bromobenzyl cation |
| [C₈H₁₀N]⁺ | 120 | Loss of Bromine |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the ammonium group, the aromatic ring, and the C-Br bond.
The N-H stretching vibrations of the primary ammonium group (-NH₃⁺) are expected to appear as a broad band in the region of 3000-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 750 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound Predicted data based on analogous structures.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Ammonium) | 3000 - 3300 (broad) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-Br Stretch | 500 - 750 |
X-ray Crystallographic Studies for Solid-State Structure Determination
Based on studies of similar phenylethylamine hydrochlorides, it is expected that the ethylamine side chain would adopt a staggered conformation. The crystal structure would be stabilized by a network of hydrogen bonds between the ammonium groups and the chloride ions.
Investigations into Supramolecular Interactions and Crystal Packing (Based on Analogous Structures)
The study of supramolecular interactions is crucial for understanding the physical properties of a crystalline solid. In the case of this compound, several types of non-covalent interactions are expected to govern the crystal packing, based on analogous structures found in the literature.
Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In this case, the bromine atom could potentially interact with the chloride anion or other nucleophilic sites in neighboring molecules.
Other weaker interactions, such as π-π stacking between the aromatic rings and C-H···π interactions, could also contribute to the stability of the crystal lattice. The interplay of these various supramolecular forces dictates the final crystal packing arrangement. Studies on haloanilinium salts have demonstrated the significant role of both hydrogen and halogen bonds in directing the supramolecular assembly. researchgate.net
Computational Chemistry and Theoretical Studies on 2 2 Bromophenyl Ethanamine, Hcl
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the fundamental electronic properties of a molecule. For 2-(2-bromophenyl)ethanamine, HCl, these calculations would provide a foundational understanding of its intrinsic characteristics.
The electronic structure dictates a molecule's reactivity. By calculating the distribution of electrons, we can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how 2-(2-bromophenyl)ethanamine might interact with biological targets. For instance, the bromine atom, due to its electronegativity, would influence the electron density of the phenyl ring, which in turn affects its interactions. nih.gov
Table 1: Hypothetical Electronic Properties of 2-(2-Bromophenyl)ethanamine
| Property | Predicted Significance |
| HOMO-LUMO Gap | A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would suggest higher reactivity. |
| Molecular Electrostatic Potential (MEP) | The MEP map would visualize the electrostatic potential, highlighting the positive potential around the ammonium (B1175870) group and potential negative regions associated with the bromine and the π-system of the phenyl ring, indicating sites for intermolecular interactions. |
| Atomic Charges | Calculation of partial charges on each atom would quantify the electron distribution, pinpointing the most electrophilic and nucleophilic sites. |
This table is illustrative and based on general principles of quantum chemistry as applied to similar molecules. Specific values would require dedicated calculations.
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. 2-(2-bromophenyl)ethanamine is a flexible molecule with several rotatable bonds. Conformational analysis aims to identify the most stable conformations (lowest energy states) and the energy barriers between them. This is vital as the molecule may need to adopt a specific conformation to bind to a receptor. Studies on similar phenethylamines have shown that the orientation of substituents on the phenyl ring significantly impacts their biological activity. kent.ac.uknih.gov
Molecular Dynamics Simulations to Model Molecular Behavior
While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule in motion. nih.govamjphysappl.org By simulating the movements of atoms and the surrounding solvent molecules over time, MD can reveal how 2-(2-bromophenyl)ethanamine behaves in a biological environment, such as in water or near a cell membrane. These simulations can show how the molecule folds, unfolds, and interacts with its surroundings, providing a more realistic picture of its dynamic nature.
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological activity. biomolther.orgbiomolther.org Computational methods are pivotal in modern SAR investigations.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to correlate the 3D properties of a series of molecules with their known biological activities. nih.gov To perform a CoMFA study on 2-(2-bromophenyl)ethanamine, one would need a dataset of structurally similar compounds with their corresponding biological activities. The analysis would then generate a 3D map highlighting the regions where changes in steric and electrostatic fields are correlated with changes in activity. This provides a powerful predictive tool for designing new, more potent analogs.
Table 2: Hypothetical CoMFA Study Outline for 2-(2-Bromophenyl)ethanamine Analogs
| Step | Description |
| 1. Dataset Selection | A series of phenethylamine (B48288) analogs with varying substituents on the phenyl ring and ethylamine (B1201723) side chain would be chosen, including 2-(2-bromophenyl)ethanamine. |
| 2. Molecular Modeling | 3D structures of all analogs would be generated and aligned based on a common scaffold. |
| 3. CoMFA Field Calculation | Steric and electrostatic fields would be calculated for each molecule. |
| 4. Statistical Analysis | Partial least squares (PLS) analysis would be used to derive a correlation between the calculated fields and the biological activities. |
| 5. Contour Map Generation | The results would be visualized as 3D contour maps, indicating regions where, for example, bulky groups or positive charges would enhance or decrease activity. |
This table outlines the general workflow of a CoMFA study. The results would be highly dependent on the specific dataset of analogs and their biological data.
Theoretical Insights into Molecular Interactions and Binding Affinities
Ultimately, the effect of 2-(2-bromophenyl)ethanamine is determined by its interactions with biological macromolecules, such as receptors or enzymes. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target. nih.gov By docking 2-(2-bromophenyl)ethanamine into the binding site of a relevant protein, we can predict its binding mode and estimate its binding affinity. These theoretical insights can elucidate the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that are responsible for its biological effect. nih.gov
Applications in Medicinal Chemistry and Drug Discovery Research Excluding Clinical Human Trials
Role of 2-(2-Bromophenyl)ethanamine, HCl as a Building Block for Potential Drug Candidates
The phenethylamine (B48288) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous neurotransmitters and a wide array of synthetic drugs. The introduction of a bromine atom onto the phenyl ring, as seen in this compound, provides a key functional handle for further chemical modifications. This halogen substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule and serves as a reactive site for various cross-coupling reactions.
Medicinal chemists can utilize the bromine atom for reactions such as Suzuki, Negishi, and Buchwald-Hartwig couplings to introduce a diverse range of substituents, thereby creating novel and more complex molecules. vulcanchem.com This strategic functionalization allows for the exploration of structure-activity relationships (SAR), a critical process in optimizing the potency, selectivity, and metabolic stability of drug candidates. For instance, the related compound 2-(4-bromo-2-fluorophenyl)ethan-1-amine hydrochloride is recognized as a valuable intermediate for synthesizing more elaborate pharmaceutical compounds. vulcanchem.com The ethylamine (B1201723) side chain also offers a site for modification, such as N-alkylation or acylation, further expanding the chemical space that can be explored from this initial building block.
The antidepressant drug moclobemide, for example, is synthesized from a related bromoethylamine precursor, highlighting the utility of such building blocks in constructing clinically relevant molecules. mdpi.com While direct synthesis of approved drugs from this compound is not widely documented, its potential as a starting material for the discovery of new therapeutic agents is evident from the established chemistry of its structural class.
Exploration in Neurochemistry Research
The structural similarity of phenethylamines to key neurotransmitters like dopamine (B1211576) and serotonin (B10506) has made them a focal point of neurochemistry research. The introduction of substituents on the phenyl ring can modulate the affinity and selectivity of these compounds for various neurotransmitter receptors and transporters.
Investigation of Potential Interactions with Neurotransmitter Systems
Phenethylamine derivatives are known to interact with a variety of neurotransmitter systems, including the dopaminergic and serotonergic pathways, which are implicated in a range of neurological and psychiatric disorders. nih.gov Research on related bromophenethylamine compounds has provided insights into these potential interactions. For example, the position of the bromine atom on the phenyl ring can significantly alter a compound's activity. While specific studies on the ortho-bromo isomer are limited, research on other isomers offers valuable comparative data.
Monoamine neurotransmitters are crucial for emotional responses, motor functions, and motivation. nih.gov The interaction of drugs with these systems is a cornerstone of neuropharmacology. Serotonin, for instance, modulates mood, sleep, and appetite, while dopamine is central to reward and motor control. nih.gov The ability of synthetic phenethylamines to influence these systems makes them important tools for research and potential therapeutic development.
Receptor Binding Affinity Studies of this compound and its Derivatives
While specific receptor binding data for this compound is not extensively published, studies on its isomers and related derivatives provide a framework for understanding its potential pharmacological profile. For example, the well-known psychedelic compound 2C-B (4-bromo-2,5-dimethoxyphenethylamine) is a potent serotonin 5-HT2A receptor agonist. wikipedia.org The affinity of phenethylamines for serotonin receptors is highly dependent on the substitution pattern on the phenyl ring.
Research on a series of N-substituted derivatives of 2C-B has shown that modifications to the amine group can drastically alter receptor affinity. While simple alkyl substitutions tend to decrease potency, larger N-benzyl groups can enhance binding. wikipedia.org This suggests that derivatives of 2-(2-Bromophenyl)ethanamine could also exhibit modulated receptor affinities based on N-substitution.
In the context of dopamine receptors, studies on fluorinated and hydroxylated phenylethylamine derivatives have demonstrated that substitutions on the phenyl ring and the amine nitrogen influence selectivity for D1-like versus D2-like receptor subtypes. nih.gov These findings underscore the potential for creating receptor-selective ligands by modifying the 2-(2-Bromophenyl)ethanamine scaffold.
Table 1: Receptor Binding Affinity of Selected Bromophenethylamine Analogs
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| 2C-B | 5-HT2A | High (agonist) |
| N-ethyl-2C-B | 5-HT2A | ~40x lower than 2C-B |
| N-benzyl-2C-B | 5-HT2A | Higher than 2C-B |
This table presents data for the related compound 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and its derivatives to illustrate the effects of substitution on receptor affinity.
Research into Orphan Receptor GPR88 Agonist Activity
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a brain region crucial for motor control, reward, and cognition. nih.gov Its involvement in various neuropsychiatric disorders has made it an attractive drug target. nih.gov Consequently, there is significant research interest in developing agonists for GPR88. nih.govnih.gov
Several classes of GPR88 agonists have been identified, though none to date are direct derivatives of 2-(2-Bromophenyl)ethanamine. The known agonists, such as 2-PCCA and RTI-13951-33, possess more complex chemical structures. nih.gov However, the exploration of novel scaffolds is an ongoing effort in this field. The 2-(2-Bromophenyl)ethanamine core, with its potential for diverse functionalization, could serve as a starting point for designing new GPR88 ligands. The development of such agonists is crucial for elucidating the physiological roles of GPR88 and for validating it as a therapeutic target. nih.gov
Utilization in the Fabrication of Molecularly Imprinted Polymers (MIPs) for Bioanalyte Recognition
Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to have high selectivity for a specific target molecule, known as the template. mdpi.com The process involves polymerizing functional monomers in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. mdpi.com These "molecular memories" allow the MIP to selectively rebind the target molecule from a complex mixture.
This compound, with its distinct structural features, is a suitable candidate to be used as a template for the creation of MIPs. The resulting polymer would have cavities specifically designed to recognize and bind to this molecule. Such MIPs could be integrated into sensor platforms for the selective detection and quantification of 2-(2-Bromophenyl)ethanamine and its close analogs in various samples. nih.gov
The applications of MIPs are broad, ranging from sample preparation and purification to the development of biosensors and drug delivery systems. nih.gov While there are no specific reports on MIPs created using this compound as a template, the technology is well-established for a wide range of small molecules, including drugs and environmental pollutants. nih.gov
Table 2: Key Components in the Fabrication of a Molecularly Imprinted Polymer
| Component | Role in MIP Synthesis | Example |
| Template | The molecule to be recognized by the MIP. | This compound |
| Functional Monomer | Interacts with the template via non-covalent or covalent bonds. | Methacrylic acid, Acrylamide |
| Cross-linker | Forms the polymeric matrix around the template-monomer complex. | Ethylene glycol dimethacrylate |
| Initiator | Starts the polymerization process. | Benzoyl peroxide |
| Porogen | A solvent that helps to form a porous polymer structure. | Acetonitrile, Chloroform |
Contribution to Novel Chemical Entity Libraries for Pharmacological Screening
The discovery of new drugs often begins with the screening of large libraries of chemical compounds to identify "hits" that exhibit a desired biological activity. The diversity and novelty of the compounds within these libraries are crucial for increasing the chances of finding promising lead candidates.
This compound, and its derivatives are valuable additions to such screening libraries. The presence of the ortho-bromo substitution provides a unique structural motif that may lead to novel interactions with biological targets. By systematically modifying the 2-(2-Bromophenyl)ethanamine scaffold, a diverse set of compounds can be generated, each with the potential to interact with different receptors, enzymes, or ion channels.
The inclusion of such focused libraries of related compounds allows for a more systematic exploration of structure-activity relationships early in the drug discovery process. This can accelerate the identification of potent and selective lead compounds for further development.
Investigation of Derivatives and Analogs of 2 2 Bromophenyl Ethanamine, Hcl
Synthesis and Characterization of Substituted Phenethylamine (B48288) Analogs
The synthesis of analogs of 2-(2-Bromophenyl)ethanamine allows for a systematic investigation into structure-activity relationships. The introduction of various substituents onto the phenethylamine framework can significantly alter the molecule's chemical and physical properties.
Synthesis Strategies: The synthesis of substituted phenethylamine analogs often begins with a substituted acetophenone (B1666503) or phenacyl bromide. ijsdr.org For instance, a common route involves the reaction of a substituted acetophenone with bromine in acetic acid to yield the corresponding phenacyl bromide. ijsdr.org This intermediate can then undergo a series of reactions to introduce the ethylamine (B1201723) side chain. Another approach involves the use of substituted benzaldehydes which can be reacted with a nitrogen-containing species, followed by reduction to form the desired phenethylamine.
Characterization: Once synthesized, the structural confirmation and purity assessment of these new analogs are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose. The characterization of these novel compounds is a critical step to confirm their molecular structure and purity. ijsdr.org
Table 1: Standard Characterization Techniques for Substituted Phenethylamine Analogs
| Technique | Information Provided | Typical Observations |
|---|---|---|
| ¹H NMR | Provides information on the number and environment of protons. | Aromatic protons typically appear in the δ 7-8 ppm region. Protons of the ethylamine chain will have characteristic shifts and coupling patterns. The NH₂ protons often appear as a broad singlet. |
| ¹³C NMR | Shows the number of unique carbon atoms and their chemical environment. | Aromatic carbons give signals in the δ 110-150 ppm range. The carbons of the ethylamine side chain will appear in the aliphatic region. |
| IR Spectroscopy | Identifies the presence of specific functional groups. | Characteristic peaks include N-H stretching for the amine group (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹). |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecule's fragmentation pattern. | The molecular ion peak (M+) will correspond to the calculated molecular weight of the synthesized analog. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N). | The experimental percentages should align closely with the calculated values for the proposed molecular formula. |
Research on N-Methylated and Other N-Substituted Derivatives
Modification of the primary amine group in 2-(2-Bromophenyl)ethanamine is a key area of research. N-methylation and the introduction of other substituents can profoundly impact the molecule's properties. N-methylation of peptides and other bioactive molecules is a well-established strategy to enhance their pharmacokinetic properties. nih.gov
Synthesis of N-Substituted Derivatives:
N-Methylation: The synthesis of N-methylated derivatives can be achieved through several methods. One common approach is reductive amination, where the primary amine is reacted with formaldehyde, and the resulting imine is reduced in situ. Another method involves direct alkylation with a methylating agent like methyl iodide, although this can sometimes lead to over-methylation. The study of N-methylated derivatives of norbelladine, a related phenylethylamine alkaloid, highlights the importance of this modification. uqtr.ca
Other N-Substitutions: A wide variety of substituents can be added to the nitrogen atom through reactions such as N-acylation or N-alkylation. For example, reaction with an acyl chloride or anhydride (B1165640) introduces an amide functional group. N-benzylation can be achieved by reacting the amine with a benzyl (B1604629) halide. nih.gov These modifications create a library of compounds with diverse steric and electronic properties.
Table 2: Examples of Potential N-Substituted Derivatives
| Derivative Name | Type of Substitution | Synthetic Precursor(s) |
|---|---|---|
| N-Methyl-2-(2-bromophenyl)ethanamine | N-Methylation | 2-(2-Bromophenyl)ethanamine, Formaldehyde/Reducing Agent |
| N-Ethyl-2-(2-bromophenyl)ethanamine | N-Ethylation | 2-(2-Bromophenyl)ethanamine, Ethyl Halide |
| N-Acetyl-2-(2-bromophenyl)ethanamine | N-Acetylation | 2-(2-Bromophenyl)ethanamine, Acetyl Chloride or Acetic Anhydride |
| N-Benzyl-2-(2-bromophenyl)ethanamine | N-Benzylation | 2-(2-Bromophenyl)ethanamine, Benzyl Bromide |
Cyclized Products and Heterocyclic Systems Derived from 2-(2-Bromophenyl)ethanamine, HCl
The structure of 2-(2-Bromophenyl)ethanamine is a precursor for the synthesis of various heterocyclic systems. The ethylamine moiety and the reactive bromo-substituted phenyl ring can both participate in cyclization reactions.
Formation of Heterocycles:
Thiazole (B1198619) Derivatives: The amine group can react with α-haloketones or related compounds. For instance, reaction with a phenacyl bromide followed by cyclization can lead to the formation of substituted thiazole rings. ijsdr.orgnanobioletters.comresearchgate.net This is a common strategy in heterocyclic synthesis.
Thiazolidinones: A one-pot, three-component reaction between an amine, an aldehyde, and thioglycolic acid is a known method for synthesizing thiazolidin-4-ones. nih.gov 2-(2-Bromophenyl)ethanamine could serve as the amine component in such a reaction.
Intramolecular Cyclization: The presence of the bromine atom on the phenyl ring opens up possibilities for intramolecular cyclization reactions, potentially mediated by transition metals, to form fused ring systems.
Table 3: Potential Heterocyclic Systems Derived from 2-(2-Bromophenyl)ethanamine
| Heterocyclic System | General Synthetic Approach | Key Reagents |
|---|---|---|
| Substituted Thiazoles | Hantzsch thiazole synthesis | α-halocarbonyl compound, thiourea (B124793) or thioamide derivative of the parent amine |
| Thiazolidin-4-ones | Three-component condensation | Aromatic aldehyde, thioglycolic acid |
| Benzothiazepines | Intramolecular cyclization | Palladium or copper catalyst to facilitate C-N bond formation |
| Tetrahydroisoquinolines | Pictet-Spengler reaction | An aldehyde or ketone |
Exploration of Stereoisomeric Forms and Their Distinct Research Applications
Since the ethylamine chain of 2-(2-Bromophenyl)ethanamine is attached to a prochiral center (if substituted at the alpha-carbon) or can be derivatized to create a chiral center, the study of its stereoisomers is of significant interest. Enantiomers of a chiral compound can exhibit different biological activities and interactions. nih.gov
Separation of Enantiomers: The resolution of racemic mixtures into their individual enantiomers is a critical process in chiral chemistry.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govmdpi.com Polysaccharide-based CSPs are commonly employed for this purpose. researchgate.net
Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a chiral amine like (S)-(-)-1-(4-Bromophenyl)ethylamine. onyxipca.com The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization.
Enzymatic Resolution: Lipases and other enzymes can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com
The ability to isolate and study the individual enantiomers of derivatives of 2-(2-Bromophenyl)ethanamine is crucial for understanding their specific interactions in chemical and biological systems.
Table 4: Methods for Chiral Resolution
| Method | Principle | Advantages |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | Analytical and preparative scale, high efficiency. |
| Diastereomeric Salt Crystallization | Formation of salts with different solubilities using a chiral resolving agent. onyxipca.com | Well-established, can be cost-effective for large scale. |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation of one enantiomer. mdpi.com | High enantioselectivity, mild reaction conditions. |
Advanced Research Techniques and Future Directions for 2 2 Bromophenyl Ethanamine, Hcl Research
High-Throughput Screening Methodologies in Compound Development
High-throughput screening (HTS) is a cornerstone of modern drug discovery and compound development, enabling the rapid assessment of large numbers of molecules for specific biological activities. For a compound like 2-(2-Bromophenyl)ethanamine, HCl, which belongs to the phenethylamine (B48288) class, HTS is crucial for identifying its potential biological targets and therapeutic applications. Phenethylamine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters. mdpi.comtandfonline.com
The development of a screening library based on the 2-(2-Bromophenyl)ethanamine scaffold would be the first step. HTS assays, such as fluorescence-based or luminescence-based assays, can then be used to test this library against various targets. For instance, a screen could identify compounds that inhibit or modulate the activity of specific transporters like the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), or serotonin (B10506) transporter (SERT). mdpi.com A 2022 study detailed a method for the targeted analysis of 75 phenethylamines using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), showcasing the capability to rapidly analyze derivatives. researchgate.net Such methods are essential for processing the large sample numbers generated during HTS campaigns.
One notable example of HTS leading to the discovery of a novel inhibitor series involved the identification of 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea as a complement inhibitor. nih.gov Subsequent structural modifications led to a potent inhibitor with an IC50 value of 13 nM. nih.gov This demonstrates the power of HTS to identify initial hits that can be chemically optimized into highly active compounds.
Table 1: HTS Methodologies Applicable to Phenethylamine Derivatives
| HTS Assay Type | Principle | Application to this compound |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light upon binding of a small, fluorescently-labeled molecule to a larger protein target. | To identify binding of derivatives to specific proteins or receptors. |
| FRET-Based Assays | Förster Resonance Energy Transfer measures proximity between two fluorophores. Can be used to monitor protein-protein interactions or conformational changes. | To screen for compounds that disrupt the interaction of a target protein with its binding partner. |
| Cell-Based Reporter Assays | Genetically modified cells express a reporter gene (e.g., luciferase) under the control of a specific signaling pathway. | To identify compounds that activate or inhibit cellular pathways, for example, downstream of a GPCR target. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | To assess the effects of derivatives on cell morphology, protein localization, or other complex cellular phenotypes. |
| UPLC-MS/MS | Rapid separation and sensitive detection of multiple analytes. | To quantify the uptake or metabolism of derivatives in cell-based assays, or to analyze the composition of compound libraries. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Synthetic and Medicinal Chemistry
Table 2: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | In silico screening of large virtual libraries of compounds against a biological target to predict binding affinity. | Prioritizes which derivatives of 2-(2-Bromophenyl)ethanamine to synthesize and test, increasing the hit rate. 3ds.com |
| QSAR Modeling | Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity. | Predicts the potency of new derivatives before they are synthesized. |
| ADMET Prediction | Predicts pharmacokinetic and toxicity properties based on molecular structure. | Reduces late-stage attrition of drug candidates by identifying potential liabilities early. 3ds.com |
| Retrosynthesis Planning | AI algorithms propose synthetic routes to a target molecule. | Accelerates the synthesis of novel analogs by suggesting efficient reaction pathways. researchgate.netnih.gov |
| Reaction Outcome Prediction | ML models predict the likely outcome and yield of a chemical reaction under specific conditions. | Optimizes reaction conditions for the synthesis and modification of 2-(2-Bromophenyl)ethanamine. |
Innovative Methodologies for Targeted Structural Modification and Functionalization
The chemical structure of this compound offers multiple sites for modification, particularly the bromophenyl ring. The bromine atom is a versatile chemical handle that enables a wide array of cross-coupling reactions, allowing for the introduction of diverse functional groups. researchgate.net This process, often referred to as late-stage functionalization, is a powerful strategy for rapidly generating analogs with varied properties from a common intermediate.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are well-established methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. acs.orgmdpi-res.com These reactions could be used to couple various aryl, alkyl, or amine groups to the phenyl ring of 2-(2-Bromophenyl)ethanamine, creating a library of derivatives. The choice of catalyst and ligands is crucial for achieving high yields and tolerating different functional groups. acs.org
More recently, C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling chemistry. unipv.itrsc.org This strategy allows for the direct conversion of a carbon-hydrogen bond into a new bond, bypassing the need for pre-functionalized starting materials like aryl halides. unipv.it While the bromine atom in 2-(2-Bromophenyl)ethanamine is a prime site for cross-coupling, C-H activation could potentially be used to modify other positions on the phenyl ring, leading to novel structural motifs.
Table 3: Synthetic Methodologies for Modifying the 2-(2-Bromophenyl)ethanamine Scaffold
| Reaction Type | Description | Potential Modification |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of an organoboron compound with an aryl halide. | Introduction of new aryl or vinyl groups at the 2-position of the phenyl ring. acs.org |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine. | Introduction of various primary or secondary amines at the 2-position. |
| Sonogashira Coupling | Palladium-catalyzed reaction of a terminal alkyne with an aryl halide. | Introduction of alkyne functionalities, which can be further modified. |
| Ullmann Condensation | Copper-catalyzed reaction to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. | An alternative method for amination or etherification at the 2-position. mdpi.com |
| Directed C-H Functionalization | A transition metal catalyst is directed to a specific C-H bond by a directing group on the molecule. | Modification of C-H bonds ortho to the ethanamine side chain, depending on the directing group strategy. rsc.org |
Prospects for Expanding Research Applications in Chemical Biology and Materials Science
Beyond traditional medicinal chemistry, the unique structure of this compound makes it an interesting building block for applications in chemical biology and materials science.
In chemical biology, small molecules are used as tools to probe and manipulate biological systems. Derivatives of 2-(2-Bromophenyl)ethanamine could be developed into chemical probes to study the function of specific proteins or pathways. For example, by attaching a fluorescent dye or a photo-cross-linking group, researchers could create probes for target identification, imaging, or mapping protein-ligand interactions. tdx.cat The phenethylamine core is a known scaffold for interacting with neurological targets, and functionalized derivatives could serve as tools to investigate neurochemical processes. tandfonline.com
In materials science, organic compounds are increasingly used in the development of functional materials for electronics, optics, and other advanced applications. deliuslab.com The bromo-substituted phenyl ring is a feature that can be exploited in materials synthesis. For instance, bromine substitution has been shown to improve properties like thermal stability and second-harmonic generation in nonlinear optical materials. researchgate.net The amine group and the modifiable phenyl ring make 2-(2-Bromophenyl)ethanamine a potential monomer for the synthesis of functional polymers. mdpi.comacs.org These polymers could have applications in areas such as organic electronics or as specialized coatings. For example, polymerization of phenylethylamine and its analogs has been explored as a method for surface modification of implantable medical devices. acs.org The ability to precisely modify the structure through the bromine handle allows for the fine-tuning of the material's electronic and physical properties.
Table 4: Potential Future Research Applications
| Research Area | Potential Application of this compound Derivatives | Rationale |
| Chemical Biology | Development of Photoaffinity Probes | The core structure can be optimized for a specific biological target, and the phenyl ring can be functionalized with a photo-reactive group to covalently label the target protein upon UV irradiation. tdx.cat |
| Chemical Biology | Creation of Fluorescent Ligands | A fluorophore can be attached via the bromine handle to create a tool for visualizing the localization and dynamics of the target protein in cells. |
| Materials Science | Synthesis of Hole-Transporting Materials | The aromatic and amine functionalities are common features in materials used in organic light-emitting diodes (OLEDs) and perovskite solar cells. deliuslab.com |
| Materials Science | Monomers for Functional Polymers | The bifunctional nature (amine and modifiable aryl halide) allows for incorporation into polymer chains, potentially leading to materials with tailored conductive or optical properties. mdpi.com |
| Materials Science | Nonlinear Optical Materials | The presence of a bromo group on an organic conjugated system can enhance second-order nonlinear optical properties. researchgate.net |
Q & A
Q. What are the standard synthetic routes and characterization methods for 2-(2-Bromophenyl)ethanamine, HCl?
Answer: The compound is typically synthesized via coupling reactions. For example, 2-(2-bromophenyl)ethanamine can react with indole derivatives using EDCI·HCl and DMAP in dry dichloromethane (DCM) at 0°C to room temperature (18 h) to form intermediates like indolobenzazocines . Boc-protection (using Boc₂O and DMAP in acetonitrile) is often employed to stabilize the amine group during subsequent reactions . Characterization involves NMR spectroscopy: δH values for analogous bromophenyl ethanamine derivatives include peaks at ~2.81 ppm (t, 2H) and 3.11 ppm (t, 2H) for the ethylamine chain, with aromatic protons appearing between 7.08–7.40 ppm .
Q. What safety protocols and storage conditions are recommended for handling this compound?
Answer:
- Safety: Wear protective gear (gloves, goggles, lab coat) to avoid skin contact. Handle in a fume hood due to potential toxicity .
- Storage: Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Ensure airtight containers to prevent moisture absorption .
- Waste disposal: Classify as hazardous organic waste and use certified disposal services .
Advanced Research Questions
Q. How can this compound be utilized in the synthesis of heterocyclic libraries for drug discovery?
Answer: The compound serves as a precursor in constructing isoindoline and tetrahydroisoquinoline (THIQ) scaffolds. For example:
- Boc-protection: React the amine with Boc₂O to generate t-butyl 2-bromophenethylcarbamate, enabling Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for ring closure .
- Electron modulation: Substituents on the bromophenyl ring (e.g., electron-withdrawing groups) can be introduced via NH3 substitution of benzyl bromides or BH3 reduction of nitriles, altering electronic properties for target-specific interactions .
Q. Are there contradictions in reported synthetic methodologies, and how can they be resolved?
Answer: Discrepancies arise in reagent choices and reaction conditions:
- Coupling agents: EDCI·HCl/DMAP in DCM () vs. Boc-protection without prior purification (). Optimization requires evaluating purity: Crude amines may necessitate Boc-protection to prevent side reactions, while purified batches allow direct coupling .
- Temperature: Microwave-assisted decarboxylation (e.g., for analogous bromophenyl derivatives) can reduce reaction times from hours to minutes, improving yields .
Q. What strategies are used to study the pharmacological activity of bromophenyl ethanamine derivatives?
Answer:
- Structure-activity relationship (SAR): Compare analogs like 25C-NBOMe HCl (a 4-chloro-2,5-dimethoxyphenyl derivative) to assess substituent effects on receptor binding. For example, methoxy groups enhance 5-HT2A receptor affinity, while bromine increases steric bulk but may reduce solubility .
- In vitro assays: Radioligand binding assays (e.g., using [³H]ketanserin for 5-HT2A) quantify affinity. Functional assays (calcium flux) determine efficacy .
- Computational modeling: Dock the bromophenyl moiety into receptor binding pockets (e.g., using AutoDock Vina) to predict interactions and guide synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
